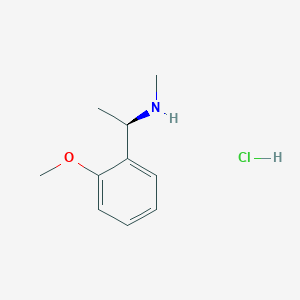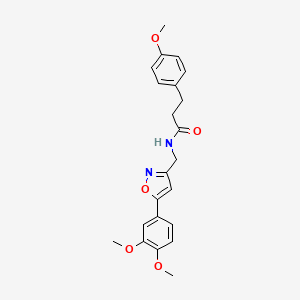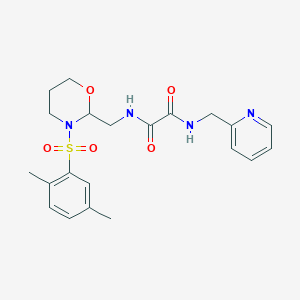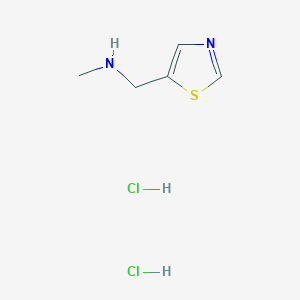
(R)-1-(2-Methoxyphenyl)-N-methylethan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“®-1-(2-Methoxyphenyl)-N-methylethan-1-amine hydrochloride” is a chemical compound with the CAS Number: 704892-60-4 . It has a molecular weight of 187.67 .
Molecular Structure Analysis
The molecular structure of “®-1-(2-Methoxyphenyl)-N-methylethan-1-amine hydrochloride” is represented by the linear formula C9H14ClNO . For a more detailed analysis of the molecular structure, techniques such as NMR, FT-IR, and elemental analysis spectroscopy can be used .Physical And Chemical Properties Analysis
“®-1-(2-Methoxyphenyl)-N-methylethan-1-amine hydrochloride” is a solid at room temperature . More detailed physical and chemical properties can be determined using techniques such as UV spectrophotometry, GC-MS, and HPLC .Scientific Research Applications
Pharmacological Research
- Alpha-Adrenoceptor Activity: The (R)-enantiomer of a related compound was found to have a significant blocking activity on alpha-adrenoceptors, which might make it valuable for characterizing alpha-adrenoceptor subtypes (Giardiná et al., 1997).
Chemical Synthesis
- Rhodamine Derivatives: Research in 2011 described the synthesis of rhodamine 6G-based compounds, potentially relevant to the development of fluorescently labeled biocompatible polymers (Madsen et al., 2011).
- Optical Active Intermediates: The synthesis of optical active intermediates for certain pharmaceuticals, like (R,R)-formoterol, involved related chemical structures (Fan et al., 2008).
Material Science
- Amine Modification of ZIF-8: A study in 2017 explored the amine modification of ZIF-8 for the removal of dyes from aqueous solutions, demonstrating the potential of such compounds in material science applications (Isanejad et al., 2017).
Biochemical Studies
- Reactions with Formaldehyde and Protons: Research on the reactions of amines with formaldehyde and protons sheds light on complex biochemical processes and could be relevant to understanding the behavior of related compounds (Kallen & Jencks, 1966).
Endocrine Disruption Studies
- Interaction with Estrogen and Androgen Receptors: The methoxychlor metabolite and related compounds have been shown to interact differentially with estrogen and androgen receptors, which is crucial in studying endocrine disruptors (Gaido et al., 2000).
Pharmaceutical Development
- Antagonism of Substance P Receptor: The potential of certain amines as nonpeptide antagonists of the substance P receptor has been investigated, which might influence the development of new pharmaceuticals (Snider et al., 1991).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust and contact with skin and eyes .
Properties
IUPAC Name |
(1R)-1-(2-methoxyphenyl)-N-methylethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO.ClH/c1-8(11-2)9-6-4-5-7-10(9)12-3;/h4-8,11H,1-3H3;1H/t8-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZRXKFUTELPFRI-DDWIOCJRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1OC)NC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1OC)NC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(pyridin-2-ylmethyl)-2-[5-(pyridin-3-yl)-1H-1,2,4-triazol-3-yl]acetamide](/img/structure/B2761465.png)




![2-[(4-Methoxyphenyl)amino]-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2761473.png)
![3'-chloro-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2761475.png)
![Ethyl 4-[4-(benzyloxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2761476.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanamide](/img/structure/B2761478.png)


![Methyl 2-[4-(2-methoxy-1-methyl-2-oxoethoxy)phenoxy]propanoate](/img/structure/B2761482.png)
